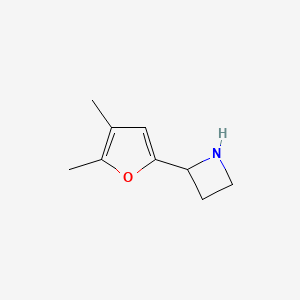

2-(4,5-Dimethylfuran-2-yl)azetidine

Description

Structure

3D Structure

Properties

CAS No. |

777887-62-4 |

|---|---|

Molecular Formula |

C9H13NO |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(4,5-dimethylfuran-2-yl)azetidine |

InChI |

InChI=1S/C9H13NO/c1-6-5-9(11-7(6)2)8-3-4-10-8/h5,8,10H,3-4H2,1-2H3 |

InChI Key |

ZQOPBCHVTYQLEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC(=C1)C2CCN2)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4,5 Dimethylfuran 2 Yl Azetidine and Its Analogues

Direct Ring-Forming Cyclization Strategies

Direct intramolecular cyclization represents a powerful and atom-economical approach to the azetidine (B1206935) core. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring, starting from a suitably functionalized acyclic precursor.

Intramolecular Cyclization Pathways

The electrophilic cyclization of homoallylamines is a notable strategy for the synthesis of substituted azetidines. This pathway proceeds through a 4-exo-tet ring closure, which, while sometimes disfavored by Baldwin's rules in other systems, can be effectively promoted using specific electrophiles.

One such method involves selenium-induced cyclization. For instance, the treatment of homoallylbenzylamines with an electrophilic selenium source, such as N-phenylselenyl phthalimide (B116566) (N-PSP) or phenylselenyl chloride (PhSeCl), can initiate the cyclization. The reaction proceeds by the attack of the alkene on the electrophilic selenium, forming a seleniranium ion intermediate. The pendant amine then acts as an internal nucleophile, attacking the carbon atom to close the four-membered ring in a 4-exo-tet fashion. This approach can, however, lead to a mixture of the desired azetidine and the thermodynamically more stable five-membered pyrrolidine (B122466) ring through a competing 5-endo-tet cyclization. bham.ac.uk The selectivity between the 4-exo and 5-endo pathways is influenced by the substitution pattern of the homoallylamine and the reaction conditions. bham.ac.uk

Table 1: Selenium-Induced Cyclization of Homoallylbenzylamines bham.ac.uk

| Substrate (Homoallylamine) | Electrophile | Product(s) | Conversion (%) |

| N-(1-phenylbut-3-en-1-yl)benzylamine | PhSeCl | 4-exo/5-endo mixture | 70-100 |

| N-(1-phenylpent-4-en-1-yl)benzylamine | N-PSP | 4-exo/5-endo mixture | 70-100 |

Data extracted from a study on selenium-induced cyclization of homoallylamines, illustrating the formation of azetidine derivatives through a 4-exo-tet cyclization process. The study noted the competitive formation of pyrrolidines.

The reductive cyclization of γ-haloalkyl-imines provides a direct route to N-substituted azetidines. This method involves the reduction of the imine functionality to an amine, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the azetidine ring. bham.ac.uk

Table 2: Synthesis of N-Substituted Azetidines via Reductive Cyclization of γ-Haloalkyl-imines bham.ac.uk

| γ-Haloalkyl-imine | Reducing Agent | Solvent | Product |

| N-(4-bromo-2-methylbutan-2-ylidene)aniline | NaBH4 | Methanol | 1-phenyl-3,3-dimethylazetidine |

| N-(4-chloro-2-pentylidene)benzylamine | NaBH4 | Methanol | 1-benzyl-3-methyl-3-ethylazetidine |

This table is a representation of the general methodology described in the literature. Specific yields were noted to be variable due to potential side reactions.

Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for the synthesis of saturated heterocycles, including azetidines. nih.govnih.gov This methodology allows for the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and atom-economical route to the azetidine core. bham.ac.uk

The reaction typically employs a picolinamide (B142947) (PA) directing group attached to the amine substrate. nih.govnih.gov The palladium catalyst, often Pd(OAc)₂, coordinates to the nitrogen of the picolinamide, bringing the catalytic center in proximity to a γ-C(sp³)–H bond. nih.gov An oxidant, such as PhI(OAc)₂, is required to facilitate the C-H activation and subsequent C-N bond formation through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov This method has been shown to be effective for the synthesis of a variety of substituted azetidines with good yields and, in some cases, high diastereoselectivity. nih.govorganic-chemistry.org The reaction conditions are generally mild, and the catalyst loading can be relatively low. nih.gov

Table 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination for Azetidine Synthesis nih.gov

| Substrate (Picolinamide-protected amine) | Catalyst | Oxidant | Base | Product (Azetidine) | Yield (%) |

| N-(2,2-dimethyl-3-phenylpropyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Cs₂CO₃ | 2-benzyl-3,3-dimethylazetidine-1-carboxamide | 85 |

| N-(3,3-dimethylbutyl)picolinamide | Pd(OAc)₂ | PhI(OAc)₂ | Cs₂CO₃ | 3,3-dimethylazetidine-1-carboxamide | 78 |

Data derived from studies on palladium-catalyzed intramolecular C-H amination, showcasing the utility of this method for constructing the azetidine ring.

Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines. magtech.com.cnacs.orgresearchgate.net This method is distinguished by its high yields and excellent functional group tolerance, proceeding efficiently even in the presence of acid-sensitive groups. magtech.com.cnacs.org

The key to this transformation is the ability of the lanthanum catalyst to promote a C3-selective intramolecular aminolysis of the cis-epoxy amine. magtech.com.cnacs.org This regioselectivity is noteworthy as the corresponding trans-epoxy amines, under similar conditions, tend to undergo C4-selective aminolysis to yield 3-hydroxypyrrolidines. magtech.com.cn The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at reflux. acs.org Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate plays a crucial role in dictating the observed regioselectivity between the cis and trans isomers. magtech.com.cn

Table 4: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines magtech.com.cnacs.org

| Substrate (cis-3,4-Epoxy Amine) | Catalyst | Solvent | Product (3-Hydroxyazetidine) | Yield (%) |

| cis-N-benzyl-3,4-epoxyhexan-1-amine | La(OTf)₃ | CH₂Cl₂ | 1-benzyl-3-hydroxy-2-ethylazetidine | 95 |

| cis-N-tosyl-3,4-epoxyhexan-1-amine | La(OTf)₃ | CH₂Cl₂ | 1-tosyl-3-hydroxy-2-ethylazetidine | 98 |

Data from research on the lanthanum-catalyzed synthesis of azetidines from epoxy amines, highlighting the high yields and regioselectivity of the process.

Copper(I) catalysis can be employed to initiate cascade reactions that culminate in the formation of the azetidine ring. One such strategy involves the skeletal rearrangement of O-propargylic oximes to generate azetidine nitrones. nih.gov

This transformation is proposed to proceed through a tandem sequence initiated by the copper(I) catalyst, which facilitates a nih.govnih.gov-rearrangement followed by a 4π-electrocyclization. nih.gov The reaction is typically carried out in the presence of a copper(I) source, such as CuI, and an additive like 2-aminopyridine. The nature of the substituents on the alkyne and oxime moieties can significantly influence the reaction outcome. nih.gov This method provides access to highly functionalized azetidine derivatives, specifically azetidine nitrones, which can serve as versatile intermediates for further synthetic elaborations, including [3+2] cycloaddition reactions. nih.gov

Table 5: Copper(I)-Catalyzed Synthesis of Azetidine Nitrones nih.gov

| Substrate (O-Propargylic Oxime) | Catalyst System | Solvent | Product (Azetidine Nitrone) | Yield (%) |

| Acetophenone O-propargyl oxime | CuI / 2-aminopyridine | Toluene | 2-methyl-2-phenyl-1-oxa-2a-azonia-2,3-dihydrocyclobut[cd]indene | 75 |

| Cyclohexanone O-propargyl oxime | CuI / 2-aminopyridine | Toluene | Spiro[cyclohexane-1,2'-(1'-oxa-2a'-azonia-2',3'-dihydrocyclobut[cd]indene)] | 82 |

This table illustrates the synthesis of azetidine nitrones through a copper-catalyzed cascade reaction as described in the literature.

Intermolecular Cycloaddition Reactions

The aza-Paternò-Büchi reaction represents a direct and efficient route to azetidines through the [2+2] photocycloaddition of an imine and an alkene. nih.govrsc.org A significant development in this area is the use of 2-isoxazoline-3-carboxylates as oxime precursors in a visible-light-mediated intermolecular reaction with alkenes. nsf.govthieme-connect.com This reaction is facilitated by an iridium photocatalyst, such as fac-[Ir(dFppy)₃], which activates the isoxazoline (B3343090) carboxylate via triplet energy transfer. nsf.govresearchgate.net

This method is characterized by its mild conditions, operational simplicity, and broad substrate scope, accommodating both activated and unactivated alkenes with various substituents. nsf.govthieme-connect.com The resulting highly functionalized azetidines can be readily converted into unprotected azetidines, which are highly desirable building blocks in medicinal chemistry. proquest.com The reaction is typically carried out in acetonitrile (B52724) at room temperature under irradiation with blue LEDs. researchgate.net

| Photocatalyst | Substrate 1 | Substrate 2 | Solvent | Conditions | Product Type | Ref. |

| fac-[Ir(dFppy)₃] | 2-Isoxazoline-3-carboxylate | Alkene | MeCN | rt, blue LEDs | Functionalized azetidines | nsf.govresearchgate.net |

| Xanthone | 2-Isoxazoline-3-carboxylate | Alkene | MeCN | rt, blue LEDs | Functionalized azetidines | thieme-connect.com |

A titanium(IV)-mediated synthesis provides access to spirocyclic NH-azetidines from oxime ethers. researchgate.net This protocol operates through a proposed Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then inserts into the 1,2-dielectrophilic oxime ether. researchgate.net The classic Kulinkovich reaction involves the synthesis of cyclopropanols from esters and Grignard reagents in the presence of titanium(IV) alkoxides. wikipedia.orgorganic-chemistry.org In this adaptation for azetidine synthesis, either an alkyl Grignard reagent or a terminal olefin can be used as the coupling partner. researchgate.net

This method is notable for its mild and operationally simple conditions, which allow for the synthesis of products with distinct substitution patterns, including those with quaternary α-carbons. researchgate.net The reaction demonstrates good functional group tolerance and has a broad substrate scope, making it suitable for late-stage functionalization and the synthesis of spirocyclic structures, which are important motifs in drug discovery. researchgate.net

| Reagent | Substrate 1 | Coupling Partner | Key Intermediate | Product Type | Ref. |

| Ti(IV) alkoxide | Oxime ether | Alkyl Grignard reagent or terminal olefin | Titanacyclopropane | Spirocyclic NH-azetidines | researchgate.net |

The [2+2] cycloaddition of imines to (alkoxymethylene)cyclopropanes provides a route to spirocyclopropanated 2-alkoxyazetidines. elsevierpure.com This reaction can be induced thermally at 80°C under ambient pressure, leading to the desired products in good to excellent yields. elsevierpure.com

Alternatively, the reaction can be carried out under milder conditions at 30°C in the presence of a catalytic amount of a silver salt, such as [Ag(fod)] (fod = 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato). elsevierpure.com This catalytic variant offers a more gentle approach to these spirocyclic azetidine structures.

| Conditions | Catalyst | Substrate 1 | Substrate 2 | Product Type | Ref. |

| 80°C, ambient pressure | None (Thermal) | Imine | (Alkoxymethylene)cyclopropane | Spirocyclopropanated 2-alkoxyazetidine | elsevierpure.com |

| 30°C | [Ag(fod)] | Imine | (Alkoxymethylene)cyclopropane | Spirocyclopropanated 2-alkoxyazetidine | elsevierpure.com |

Copper-catalyzed multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of functionalized azetidine derivatives. organic-chemistry.org One such example is a three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgnih.gov This reaction, catalyzed by copper(I) iodide (CuI), proceeds under very mild conditions at room temperature and does not require a base, affording 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.orgnih.gov The proposed mechanism involves a [2+2] cycloaddition between a reactive ketenimine intermediate (formed from the alkyne and sulfonyl azide) and the carbodiimide. acs.org This method exhibits broad substrate compatibility. organic-chemistry.orgacs.org

Another innovative approach is the photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes to produce azetidines. the-innovation.org Furthermore, a dual copper/photoredox catalysis strategy enables the allylation of azabicyclo[1.1.0]butanes in a multicomponent fashion to access functionalized azetidines. thieme-connect.de

| Catalyst | Components | Solvent | Conditions | Product Type | Ref. |

| CuI | Terminal alkyne, Sulfonyl azide, Carbodiimide | CH₃CN | Room Temperature | 2-(Sulfonylimino)-4-(alkylimino)azetidine | organic-chemistry.orgacs.orgnih.gov |

| Copper/Photoredox | Aliphatic amine, Alkyne | - | Photo-induced | Functionalized azetidines | the-innovation.org |

| Copper/Photoredox | Azabicyclo[1.1.0]butane, Allylic source | - | Photo-induced | Functionalized azetidines | thieme-connect.de |

The electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds presents an interesting method for azetidine synthesis. acs.org Specifically, the electroreduction of enantiopure aromatic α-imino esters, derived from α-amino acids, can yield enantiomerically pure or enriched azetidin-2-ones in fair yields. acs.org This process requires the presence of chlorotrimethylsilane (B32843) (TMSCl) to promote the coupling. acs.org

A highly stereospecific application of this method has been reported for the synthesis of mixed ketals of cis-2,4-disubstituted azetidine-3-ones from chiral aromatic α-imino esters. figshare.com The electroreduction is typically carried out using a platinum cathode and Bu₄NClO₄ as the supporting electrolyte. figshare.com This stereospecific cyclization affords the products with high diastereomeric and enantiomeric excess. figshare.com

| Substrate | Key Reagent | Supporting Electrolyte | Cathode | Product Type | Ref. |

| Enantiopure aromatic α-imino ester | TMSCl | Bu₄NClO₄ | Platinum (Pt) | Azetidin-2-ones / Mixed ketals of azetidine-3-ones | acs.orgfigshare.com |

Ring Transformation and Expansion Strategies

Ring transformation and expansion reactions offer powerful pathways to construct the azetidine ring system from more readily available precursors. These methods often leverage the release of ring strain or involve strategic bond formations and cleavages to achieve the desired four-membered heterocycle.

The synthesis of azetidines can be achieved through the ring contraction of five-membered heterocycles, such as pyrrolidines. magtech.com.cn One notable example is the Favorskii-type rearrangement of α-bromo-N-sulfonyl-2-pyrrolidinones. This reaction proceeds via the formation of a bicyclic intermediate, which then undergoes nucleophilic attack to yield α-carbonyl-azetidines. rsc.org This method provides a route to functionalized azetidines that can be further elaborated. rsc.org

| Precursor | Reagents | Product | Yield | Reference |

| α-bromo-N-sulfonyl-2-pyrrolidinone | K2CO3, MeCN/NuH | α-carbonyl-azetidine | 73-98% | rsc.org |

Table 1: Example of Azetidine Synthesis via Ring Contraction

The reduction of azetidin-2-ones, commonly known as β-lactams, is a widely employed and efficient method for the synthesis of azetidines. magtech.com.cnacs.org The ready availability of β-lactams, which can be synthesized through various methods like the Staudinger ketene-imine cycloaddition, makes this approach particularly attractive. acs.orgmdpi.comderpharmachemica.comnih.gov

The reduction is typically accomplished using reagents such as diborane (B8814927), lithium aluminum hydride (LiAlH₄), or alanes, and generally proceeds in good yield while retaining the stereochemistry of the substituents on the ring. acs.org However, the presence of certain substituents, particularly electron-rich aromatic groups, can sometimes lead to ring-opening byproducts in the presence of Lewis acids. acs.org

| β-Lactam Substrate | Reducing Agent | Product | Key Features | Reference |

| N-substituted azetidin-2-ones | Diborane, LiAlH₄, Alanes | N-substituted azetidines | High yield, stereochemistry retained | acs.org |

| C-4 electron-rich phenyl substituted β-lactam | Alanes | Tetrahydroquinoline (rearrangement product) | Ring-opening favored by electron-rich substituent | acs.org |

Table 2: Synthesis of Azetidines from β-Lactams

A variety of methods exist for the synthesis of the precursor β-lactams themselves, including [2+2] cycloadditions, cyclization reactions, and carbene insertions. acs.orgmdpi.com The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, remains a cornerstone for accessing a wide array of substituted 2-azetidinones. mdpi.comderpharmachemica.comnih.gov

Ring expansion reactions provide another strategic avenue for synthesizing substituted azetidines, often starting from three-membered rings like aziridines. magtech.com.cn The expansion of aziridines to azetidines can be achieved through various means, including thermal rearrangements and reactions with carbenoids. acs.orgnih.gov For instance, anti-aziridino amino esters can be thermally rearranged in the presence of a base to yield trans-N-protected alkyl-3-aminoazetidine-2-carboxylic esters. acs.org

More recent developments have shown that rhodium-bound carbenes can react with strained bicyclic methylene (B1212753) aziridines in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Gold-catalyzed 4-exo-dig cyclization of propargylic aziridines has also been reported as a method for ring expansion to stereoselective (Z)-alkylidene azetidines. acs.org

It is also noteworthy that azetidines themselves can undergo ring expansion. For example, 2-ester-2-arylazetidine carbamates can be transformed into 6,6-disubstituted 1,3-oxazinan-2-ones through a Brønsted acid-mediated ring expansion. acs.org

Modular and Diversity-Oriented Synthesis Approaches

Modular and diversity-oriented synthesis (DOS) strategies are crucial for rapidly generating libraries of structurally diverse compounds for applications in medicinal chemistry and drug discovery. researchgate.netacs.orgbroadinstitute.orgnih.gov These approaches allow for the flexible and efficient assembly of complex molecules from simpler building blocks.

A significant advancement in modular synthesis is the use of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates. rsc.orgchemrxiv.orgresearchgate.net This method allows for the direct attachment of an azetidine ring to a wide variety of nucleophiles, including those found in medicinally relevant structures. rsc.orgchemrxiv.org This "any-stage" installation of the azetidine motif streamlines the synthesis of analogues of bioactive compounds. chemrxiv.org The reaction is typically activated under simple conditions and can be applied to over 20 classes of nucleophiles, providing a diverse library of functionalized azetidines. chemrxiv.orgresearchgate.net

| Azetidinylation Reagent | Nucleophile Classes | Outcome | Reference |

| Azetidinyl Trichloroacetimidates | >20 classes (alcohols, phenols, amines, etc.) | Direct installation of azetidine ring | rsc.orgchemrxiv.org |

Table 3: Electrophilic Azetidinylation for Modular Azetidine Synthesis

The inherent ring strain of small, bicyclic systems can be harnessed as a driving force for the synthesis of functionalized azetidines. rsc.org Strain-release driven approaches often utilize highly strained intermediates like azabicyclo[1.1.0]butanes (ABBs). thieme-connect.comchemrxiv.orgnih.gov

One such strategy involves the homologation of boronic esters with azabicyclo[1.1.0]butyllithium. thieme-connect.com The resulting ate complex undergoes an acid-catalyzed 1,2-migration to furnish functionalized azetidines. This modular approach demonstrates excellent functional group tolerance. rsc.orgthieme-connect.com Another powerful method is a four-component strain-release-driven synthesis that leverages a magtech.com.cnacs.org-Brook rearrangement/anion relay sequence to create substituted azetidines in a modular fashion. nih.gov This rapid reaction allows for the sequential addition of three different electrophilic partners to azabicyclo[1.1.0]butyllithium, enabling the creation of a diverse compound library. nih.gov Furthermore, visible-light-driven radical strain-release photocatalysis using ABBs has emerged as a mild method to access densely functionalized azetidines. chemrxiv.org

These strain-release methodologies have proven effective for the synthesis of complex structures, including spirocyclic azetidines, which are valuable motifs in drug discovery. nih.gov

Application of Chiral Auxiliaries (e.g., tert-Butanesulfinamides) for Enantioenriched Azetidines

The asymmetric synthesis of 2-substituted azetidines has been significantly advanced through the use of chiral auxiliaries, with tert-butanesulfinamide emerging as a highly effective reagent. researchgate.netrsc.orgosi.lv This methodology provides a robust pathway to enantioenriched azetidines by controlling the stereochemistry during the formation of the heterocyclic ring. rsc.orgacs.org

The general approach involves the condensation of enantiomerically pure tert-butanesulfinamide with a suitable aldehyde or ketone to form an N-tert-butanesulfinyl imine. nih.govacs.org These imines are versatile electrophilic intermediates. rsc.orgnih.gov The tert-butanesulfinyl group serves multiple crucial roles: it activates the imine for nucleophilic addition, acts as a powerful chiral directing group to guide the approach of the nucleophile, and can be easily cleaved under mild acidic conditions after the desired transformation is complete. nih.govnih.gov

A scalable, three-step method for producing C2-substituted azetidines has been developed, which is particularly relevant for synthesizing analogues of 2-(4,5-Dimethylfuran-2-yl)azetidine. acs.org The process begins with the condensation of a 1,3-bis-electrophilic compound like 3-chloropropanal (B96773) with either (R)- or (S)-tert-butanesulfinamide to generate a chiral sulfinimine. acs.org This reaction is typically facilitated by a Lewis acidic desiccant such as copper(II) sulfate. acs.org Subsequent addition of an organometallic reagent (e.g., a Grignard or organolithium reagent derived from the desired furan (B31954) precursor) to the sulfinimine occurs with high diastereoselectivity, dictated by the chiral auxiliary. acs.orgnih.gov The final step is an intramolecular cyclization, where the nitrogen displaces the chloride, to form the N-sulfinyl-azetidine ring. acs.org

A key advantage of this method is that the resulting diastereomers of the protected azetidine can often be separated using standard chromatography techniques, leading to enantiopure products after the removal of the sulfinyl group. acs.org This approach is general, allowing for the introduction of a wide variety of substituents at the C2-position, including aryl, alkyl, and vinyl groups, making it highly adaptable for creating diverse azetidine analogues. acs.org

Table 1: Key Steps in Chiral Azetidine Synthesis using tert-Butanesulfinamide

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Imine Formation | Aldehyde/Ketone, tert-Butanesulfinamide, Lewis Acid (e.g., CuSO₄, Ti(OEt)₄) | High yield formation of chiral N-tert-butanesulfinyl imine. acs.org |

| 2 | Nucleophilic Addition | Organometallic Reagent (e.g., R-MgBr) | Diastereoselective addition to the imine carbon. nih.gov |

Integration and Manipulation of the Furan Moiety

The construction of the target molecule requires methods to either introduce the furan ring onto a pre-formed azetidine precursor or to build the azetidine ring from a furan-containing starting material.

The aza-Friedel-Crafts reaction is a powerful C-C bond-forming reaction that allows for the direct installation of an amine-containing substituent onto an aromatic ring. beilstein-journals.org This strategy can be applied to introduce a furan ring to an imine precursor of an azetidine. In this context, furans act as the nucleophilic aromatic partner, attacking an electrophilic imine. beilstein-journals.org

Enantioselective variants of this reaction have been developed using chiral Brønsted acid catalysts, such as BINOL-derived phosphoric acids. rsc.orgnih.govnih.gov These catalysts activate the imine towards nucleophilic attack by the furan ring while creating a chiral environment that controls the stereochemical outcome. rsc.orgnih.gov For instance, the reaction between 2-methoxyfuran (B1219529) and α-ketimino esters has been successfully catalyzed by chiral bis(phosphoric acids), yielding highly functionalized α-amino acid derivatives with a furan moiety and a chiral quaternary carbon center. rsc.orgnih.gov

While this reaction directly provides a furan-substituted amine precursor rather than a cyclic azetidine, the resulting product is a valuable intermediate that can be further manipulated and cyclized to form the desired azetidine ring system. The aromaticity of the furan ring can present challenges, and often electron-rich furans, such as 2-methoxyfuran, are used to enhance reactivity. beilstein-journals.orgrsc.org

An alternative strategy involves building the azetidine ring from a furan-containing starting material. The Staudinger [2+2] cycloaddition between an imine and a ketene is a classic and widely used method for synthesizing β-lactams (azetidin-2-ones). mdpi.com

To synthesize a furan-substituted azetidin-2-one (B1220530), an imine can be prepared from the condensation of furan-2-carboxaldehyde (or a substituted variant like 4,5-dimethylfuran-2-carboxaldehyde) with a primary amine. This furan-derived imine can then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary amine, to yield the corresponding 3,4-disubstituted-1-arylazetidin-2-one. mdpi.com The stereochemistry of the resulting β-lactam (cis or trans) can be influenced by the reaction conditions and the nature of the substituents on both the imine and the ketene. mdpi.com

These azetidin-2-ones are stable intermediates and serve as direct precursors to azetidines. The carbonyl group of the β-lactam can be reduced to a methylene group using reducing agents like diborane or chloroalane (AlH₂Cl), thereby converting the azetidin-2-one into the corresponding azetidine while typically retaining the stereochemistry of the ring substituents. magtech.com.cnacs.orgbham.ac.uk This two-step sequence—Staudinger cycloaddition followed by reduction—provides a reliable route to 2-furan-substituted azetidines. magtech.com.cn

Research has also demonstrated the utility of azetidin-2-ones as building blocks for the synthesis of more complex furan derivatives. rsc.org In one reported pathway, a 4-substituted-1-phenylazetidin-2-one was used as the starting material. rsc.org The reaction of this β-lactam with the lithium enolate of a ketone leads to the formation of a 2-(1-anilinoalkyl)but-2-enolide intermediate. rsc.org

This butenolide can then be converted into a furan derivative. For example, reduction with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding furan. rsc.org This approach illustrates how the azetidin-2-one ring can act as a synthetic linchpin, enabling the assembly of substituted furan structures that might be difficult to access through other means.

Table 2: Summary of Synthetic Strategies for Furan-Azetidine Scaffolds

| Section | Strategy | Key Reaction | Starting Materials | Intermediate/Product |

|---|---|---|---|---|

| 2.4.1 | Furan Installation | Aza-Friedel-Crafts | Furan, Imine, Chiral Acid Catalyst | Furan-substituted amine precursor. rsc.org |

| 2.4.2 | Azetidine Ring Formation | Staudinger Cycloaddition | Furan-2-carboxaldehyde, Amine, Acyl Chloride | Furan-substituted azetidin-2-one. mdpi.com |

Mechanistic Investigations and Theoretical Insights into 2 4,5 Dimethylfuran 2 Yl Azetidine Synthesis and Reactivity

Elucidation of Reaction Pathways and Transition States

Detailed mechanistic studies, often combining experimental evidence with computational modeling, have been instrumental in mapping out the intricate pathways of azetidine (B1206935) synthesis and ring-opening reactions.

The formation of the azetidine ring is a key step that can proceed through various cyclization pathways. The regioselectivity of these intramolecular reactions is often governed by Baldwin's rules, which are a set of guidelines predicting the relative favorability of different ring-closing reactions. libretexts.orgharvard.edu These rules classify cyclizations based on the ring size being formed (e.g., 4, 5, or 6), the geometry of the atom being attacked (tet for tetrahedral sp³, trig for trigonal sp², and dig for digonal sp), and whether the bond being broken is part of the newly formed ring (endo) or outside of it (exo). scripps.edu

For the synthesis of azetidines, which are four-membered rings, the relevant cyclization modes include:

4-exo-tet: Favorable.

4-exo-trig: Favorable. nih.gov

5-endo-tet: Disfavored.

5-endo-trig: Disfavored. libretexts.org

4-exo-dig: Disfavored. libretexts.org

5-endo-dig: Favorable. libretexts.org

While Baldwin's rules provide a general framework, the actual outcome can be influenced by various factors such as steric hindrance, electronic effects, and the nature of the catalyst or reagents employed. libretexts.orgnih.gov For instance, in radical cyclizations, 5-exo cyclizations are generally kinetically favored over their 6-endo counterparts. harvard.edunih.gov However, under certain photoredox conditions, it is possible to switch the regioselectivity to favor the thermodynamically more stable 6-endo product by controlling the rate of hydrogen atom transfer (HAT). nih.gov

A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the synthesis of azetidines. nih.govresearchgate.net This reaction proceeds via a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization of a vinyl radical intermediate. nih.gov

| Cyclization Type | Favorability according to Baldwin's Rules | Notes |

|---|---|---|

| 4-exo-tet | Favored | Common pathway for azetidine formation. |

| 5-endo-tet | Disfavored | Geometrically constrained. |

| 4-exo-trig | Favored | Observed in radical cascade cyclizations for azetidine synthesis. nih.gov |

| 5-endo-trig | Disfavored | Often kinetically disfavored compared to 5-exo-trig. libretexts.orgharvard.edu |

| 4-exo-dig | Disfavored | Requires specific substrate geometry. libretexts.org |

| 5-endo-dig | Favored | Proceeds despite appearing sterically hindered on paper. libretexts.org |

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a property that can be synthetically useful but also a potential source of instability. researchgate.netnih.govacs.org These reactions are often initiated by nucleophiles or acids. nih.govmagtech.com.cn

Nucleophilic ring-opening is a major class of reactions for azetidines. The regioselectivity is highly dependent on the substituents present on the azetidine ring. magtech.com.cn Electron-withdrawing groups can activate adjacent C-N bonds towards cleavage. magtech.com.cn For unsymmetrical azetidines, nucleophiles generally attack the carbon atom adjacent to the nitrogen that is substituted with conjugating groups like aryl, alkenyl, or carbonyl functionalities, driven by electronic effects. magtech.com.cn Conversely, bulky or highly reactive nucleophiles may preferentially attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn

Acid-mediated ring-opening is also a common decomposition pathway, particularly for N-substituted azetidines with pendant nucleophilic groups. nih.govacs.org For example, N-aryl azetidines bearing an amide side chain can undergo intramolecular ring-opening where the amide oxygen acts as a nucleophile, attacking the azetidine ring. nih.gov The stability of these compounds is influenced by the nature of the aryl group and the length of the linker between the amide and the azetidine. nih.gov

Photochemical methods have also been employed to trigger ring-opening reactions. For instance, photochemically generated azetidinols can undergo ring-opening upon treatment with electron-deficient ketones or boronic acids. beilstein-journals.org The mechanism is believed to involve protonation of the azetidine by the transient hemiketal or boronic acid, followed by nucleophilic attack. beilstein-journals.org

Photocatalysis has emerged as a powerful tool for the synthesis of azetidines under mild conditions. nih.govresearchgate.netbohrium.comshenvilab.orgchemrxiv.org Visible-light-mediated [2+2] photocycloadditions, such as the aza Paternò-Büchi reaction, provide an efficient route to functionalized azetidines. bohrium.comchemrxiv.org

In these reactions, a photocatalyst, typically a transition metal complex like an iridium(III) complex, absorbs visible light and transfers energy to one of the reactants, promoting it to an excited state. rsc.orgshenvilab.org This excited state can then undergo the desired cycloaddition. Mechanistic studies have shown that triplet energy transfer is often the key activation step. rsc.org

Copper-based photocatalysts have also proven effective in azetidine synthesis. nih.govresearchgate.net For example, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes proceeds through the generation of an α-aminoalkyl radical, which then engages in a cascade reaction to form the azetidine ring. nih.gov The photocatalyst is crucial for the initial radical generation under mild conditions. nih.govresearchgate.net

Ligand activation plays a critical role in controlling the reactivity and selectivity of metal-catalyzed reactions. In palladium-catalyzed C(sp³)–H amination for azetidine synthesis, the choice of ligand and additives is crucial for promoting the key reductive elimination step from a Pd(IV) intermediate. rsc.org Similarly, in asymmetric catalysis, chiral ligands associated with metal complexes can create a chiral environment that directs the stereochemical outcome of the reaction.

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for gaining deep mechanistic insights into the synthesis and reactivity of azetidines.

DFT calculations are widely used to model reaction pathways, locate transition states, and calculate the energetics of reactions involving azetidines. researchgate.netmdpi.comarxiv.orgacs.org By calculating the relative energies of reactants, intermediates, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most likely mechanism. mdpi.com

For instance, DFT calculations have been employed to study the mechanism of the [3+1] radical cascade cyclization for azetidine synthesis. nih.gov These calculations revealed that the formation of a tertiary radical intermediate is a critical factor for the success of the cyclization. nih.gov In the study of cycloaddition reactions, DFT can help to elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can predict the activation energy barriers. researchgate.net

Furthermore, DFT calculations that include dispersion corrections (DFT-D) are important for accurately modeling systems where van der Waals interactions are significant, such as in gas-surface interactions or reactions involving non-covalent interactions between reactants and catalysts. mdpi.comarxiv.org

| Application of DFT | Information Gained | Example |

|---|---|---|

| Reaction Pathway Mapping | Identification of intermediates and transition states. | Elucidation of the stepwise mechanism in the Aza-Wittig reaction. mdpi.com |

| Calculation of Reaction Energetics | Determination of activation energies and reaction thermodynamics. | Comparing the energy barriers of catalyzed vs. non-catalyzed cycloaddition reactions. researchgate.net |

| Analysis of Transition State Geometry | Understanding the stereochemical course of a reaction. | Confirming the nature of transition states through frequency analysis and IRC calculations. mdpi.com |

| Investigation of Catalyst-Substrate Interactions | Understanding the role of the catalyst in activating substrates and controlling selectivity. | Studying the hybridization of metal and ligand orbitals in catalysis. acs.org |

Computational models, including those based on DFT and machine learning, are increasingly used to predict the reactivity of different substrates and the selectivity of catalytic reactions. acs.orgnih.govresearchgate.net By developing quantitative structure-activity relationship (QSAR) and quantitative structure-selectivity relationship (QSSR) models, it is possible to correlate molecular descriptors of substrates and catalysts with reaction outcomes. researchgate.net

For enantioselective catalysis, computational methods can help to rationalize the observed stereoselectivity and predict the outcome for new substrates. acs.orgnih.gov This is often achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies. The lower energy transition state corresponds to the major product.

In a study on substrate-directed enantioselective aziridination, a mnemonic was developed based on experimental findings and likely supported by computational modeling to predict the suitability of a given alkene and the absolute configuration of the product. acs.org Machine learning models, trained on experimental data, can also be used to predict selectivity. nih.govresearchgate.net These models can identify key structural features of the substrate and catalyst that govern selectivity, enabling the in-silico screening of new reaction components. nih.gov

Transition State Modeling and Barrier Assessment

Computational modeling serves as a powerful tool for elucidating the reaction mechanisms involved in the synthesis and reactivity of strained heterocycles like 2-(4,5-dimethylfuran-2-yl)azetidine. Through transition state modeling, chemists can gain insights into the energy landscapes of reaction pathways, identify the structures of transient intermediates, and assess the activation energy barriers that govern reaction rates.

A common synthetic route to the azetidine core is the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net Recent computational studies, often employing density functional theory (DFT), have focused on this reaction to understand its viability and selectivity. mit.edu For the synthesis of a molecule like this compound, a potential pathway could involve the reaction of an alkene with an oxime precursor under photocatalysis. mit.edu Computational models predict that the success of such reactions is determined by a competition between the desired [2+2] cycloaddition and potential side reactions like alkene dimerization. researchgate.net The feasibility of the reaction is strongly influenced by the frontier molecular orbital energies of the reacting partners. researchgate.netmit.edu Matching these energy levels effectively lowers the transition state energy, thereby promoting the desired cycloaddition. researchgate.net

Beyond synthesis, theoretical models are crucial for understanding the reactivity of the azetidine ring, which is largely dictated by its inherent strain. Acid-mediated ring-opening is a characteristic reaction of azetidines. rsc.org Computational studies on related aryl-azetidines show that the reaction proceeds via protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack. numberanalytics.com Modeling of this process can determine the pK a of the azetidine nitrogen, a key factor in its stability and susceptibility to ring-opening. numberanalytics.com A computational model of the ring-opening of a 3-substituted azetidine revealed a network of interactions that stabilize the transition state. rsc.org For this compound, transition state modeling could similarly predict its stability under acidic conditions and map the energy profile of potential ring-opening decomposition pathways.

Conformational Analysis of Azetidine Ring Systems

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate some of its angular and torsional strain. Computational studies, including ab initio and density functional theory (DFT) methods, are employed to investigate the conformational preferences of the azetidine ring and its derivatives. nih.gov The azetidine ring typically adopts one of two puckered conformations, and the energy barrier for the ring flip between them is generally low.

The substitution pattern on the ring significantly influences its preferred conformation. For 2-substituted azetidines, such as L-azetidine-2-carboxylic acid (an analogue of proline), the substituent can adopt either an axial or an equatorial position. nih.gov The relative stability of these conformers is dictated by a balance of steric and electronic effects. nih.gov In the case of this compound, the bulky and planar dimethylfuran group would be expected to have a strong preference for the equatorial position to minimize steric hindrance with the hydrogen atoms on the azetidine ring. researchgate.net

Computational studies on proline analogues with varying ring sizes have shown that as the ring size changes, there are notable alterations in bond lengths and angles around the N-Cα bond. nih.gov The four-membered azetidine ring is less puckered than the five-membered pyrrolidine (B122466) ring of proline. nih.gov This relative planarity still allows for distinct puckered structures depending on the backbone conformation. nih.gov The orientation of groups attached to the ring nitrogen also plays a role; a tendency to adopt an axial orientation can be influenced by the substituents on the ring to reduce steric clashes. nih.gov Therefore, a full conformational analysis of this compound would require high-level computational methods to accurately model the interplay between the puckering of the azetidine ring and the rotational freedom of the furan-azetidine bond.

Computational Study of Ring Strain

The chemistry of azetidines is fundamentally governed by their significant ring strain. rsc.orgacs.org Computational chemistry provides a quantitative measure of this strain energy, which is defined as the excess energy of the cyclic molecule compared to a hypothetical, strain-free acyclic analogue. The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value positions it between the highly strained and reactive aziridine (B145994) (27.7 kcal/mol) and the relatively stable and unreactive five-membered pyrrolidine (5.4 kcal/mol). rsc.org This intermediate level of strain endows azetidines with a unique combination of reasonable stability for handling and sufficient stored energy to drive unique chemical transformations, often involving ring-opening. acs.orgrsc.org

The inherent strain in the azetidine ring leads to potential stability issues, and it can undergo decomposition pathways not typically observed in larger ring systems. numberanalytics.com For instance, the strain facilitates acid-mediated intramolecular ring-opening reactions. numberanalytics.com Theoretical calculations are essential for understanding these processes by modeling the reaction pathways and energy barriers involved. The relationship between angular strain and the reactivity of related azetidinone systems, found in penicillin antibiotics, has been a long-standing area of investigation where computational studies play a key role. researchgate.net While this compound is not an azetidinone, the principles of strain-driven reactivity are directly applicable.

Table 1: Comparison of Ring Strain Energies in Cyclic Amines This table illustrates the calculated ring strain for azetidine in comparison to other common nitrogen-containing heterocycles.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 |

Steric Parameter Analysis (e.g., %Vbur) of Ligand Complexes

When azetidine derivatives are used as ligands in organometallic chemistry, their steric profile is a critical factor influencing the properties and reactivity of the resulting metal complex. numberanalytics.comnumberanalytics.com A powerful computational tool for quantifying the steric bulk of a ligand is the percent buried volume (%Vbur). This parameter calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. rsc.orgrsc.orgresearchgate.net Unlike the Tolman cone angle, which is best suited for conical ligands, the %Vbur provides a more universal and accurate measure of steric hindrance for ligands of any shape and size. rsc.orgresearchgate.net

The %Vbur is calculated computationally from the 3D coordinates of the metal-ligand complex. A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom, and the volume occupied by the van der Waals spheres of the ligand's atoms within this sphere is calculated. This value is then expressed as a percentage of the total volume of the sphere. nsf.gov

For a hypothetical complex involving this compound as a ligand, the %Vbur would be determined by the combined steric contributions of the azetidine ring and the 2-(4,5-dimethylfuran-2-yl) substituent. The analysis can be further refined by examining steric maps, which provide a 3D graphical representation of the ligand's steric profile, highlighting which parts of the ligand are most sterically demanding. rsc.orgmdpi.com This detailed analysis is crucial for catalyst design, as steric effects, alongside electronic effects, govern catalyst activity, selectivity, and stability. numberanalytics.comnumberanalytics.comvu.nl For example, bulky ligands can enhance selectivity by favoring specific reaction pathways or prevent catalyst deactivation. numberanalytics.comnumberanalytics.com

Table 2: Representative %Vbur Values for Heterocyclic Ligands This table shows calculated %Vbur values for various N-heterocyclic carbene (NHC) ligands to illustrate the range and impact of substituent changes on steric bulk. While data for this compound is not available, these examples demonstrate the utility of the %Vbur parameter.

| Ligand (in a complex) | Substituent Nature | Calculated %Vbur |

| Me4NHC | Small alkyl | 25.8 researchgate.net |

| A generic [LP]+ ligand | Bulky phosphonium | 30.6 researchgate.net |

| DippNHC | Bulky aryl | 44.0 researchgate.net |

| Tp*Cu core | Scorpionate ligand | 54.7 researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 4,5 Dimethylfuran 2 Yl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for determining the precise structure of organic molecules in solution. For 2-(4,5-dimethylfuran-2-yl)azetidine, a suite of advanced NMR experiments provides unambiguous assignment of protons and carbons, clarifies through-bond and through-space correlations, and offers insights into the molecule's dynamic nature.

Multi-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY, ¹H-¹³C HMBC, ¹H-¹⁵N HMBC) for Structural Elucidation

Multi-dimensional NMR techniques are indispensable for confirming the complex structure of this compound, which features both an azetidine (B1206935) and a substituted furan (B31954) ring.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing the connectivity between the azetidine and furan rings. Key correlations are expected between the azetidine proton at the C2 position and the furan carbons C2' and C5', as well as the furan proton and the azetidine C2 carbon. These correlations definitively place the furan ring as a substituent at the 2-position of the azetidine ring. ipb.pt

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space proximity between protons, which is vital for confirming stereochemistry and mapping the molecule's spatial arrangement. For instance, NOE correlations can be observed between the protons on the azetidine ring and the methyl groups on the furan ring, helping to define their relative orientation. ipb.pt

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): This technique directly probes the nitrogen environment. Correlations between the protons on the carbons adjacent to the nitrogen (C2 and C4) and the azetidine nitrogen itself confirm the four-membered ring structure and provide the nitrogen's chemical shift. nih.gov

These combined techniques allow for the complete and unambiguous assignment of all proton and carbon signals, as illustrated in the hypothetical data tables below.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This data is illustrative for a representative structure and not from a specific experimental measurement of the named compound.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| Azetidine Ring | ||||

| H2 | ~4.50 (t) | C2: ~65.0 | C4, C2', C5' | H3a, H3b, H-furan |

| H3a, H3b | ~2.30 (m) | C3: ~25.0 | C2, C4 | H2, H4a, H4b |

| H4a, H4b | ~3.80 (m) | C4: ~50.0 | C2, C3 | H3a, H3b, NH |

| NH | ~2.10 (br s) | - | C2, C4 | H4a, H4b |

| Furan Ring | ||||

| C2' | - | ~150.0 | - | - |

| H3' | ~6.10 (s) | C3': ~110.0 | C2', C4', C5' | H2, CH₃-4' |

| C4' | - | ~120.0 | - | - |

| C5' | - | ~145.0 | - | - |

| CH₃-4' | ~1.95 (s) | ~10.0 | C3', C4', C5' | H3', CH₃-5' |

| CH₃-5' | ~2.20 (s) | ~12.0 | C4', C5', C2' | H3', CH₃-4' |

Analysis of Coupling Constants for Configurational and Diastereomeric Assignment

The vicinal coupling constants (³J) between protons on the azetidine ring are highly informative for determining the relative stereochemistry of substituents. In four-membered rings, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. ipb.pt

For 2,4-disubstituted azetidines, the coupling constants between H2-H3 and H3-H4 can distinguish between cis and trans isomers. Generally, cis coupling constants (J_cis_) are larger than trans coupling constants (J_trans_).

J_cis_: Typically in the range of 8.4–8.9 Hz. ipb.pt

J_trans_: Typically in the range of 5.8–7.9 Hz. ipb.pt

By carefully analyzing the multiplicity and measuring the coupling constants from a high-resolution ¹H NMR spectrum, the configuration of the furan substituent relative to other potential substituents on the azetidine ring can be confidently assigned.

¹⁵N NMR Chemical Shift Analysis

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to substitution, ring strain, and protonation state. For a secondary amine within a saturated four-membered ring like azetidine, the ¹⁵N chemical shift is expected to be in a characteristic range. Unsubstituted azetidine has a reported ¹⁵N resonance at approximately -355 ppm relative to nitromethane (B149229) (or ~25 ppm relative to ammonia). ipb.ptnih.gov The presence of the electron-donating alkyl and furan groups would be expected to influence this value, providing a key data point for characterization. This value can be precisely determined using direct ¹⁵N detection or, more commonly, via ¹H-¹⁵N HMBC experiments. nih.gov

Investigation of Conformational Dynamics

The four-membered azetidine ring is not planar and undergoes rapid puckering at room temperature. Furthermore, rotation around the single bond connecting the azetidine and furan rings can lead to different stable conformations (rotamers). mdpi.commagtech.com.cn

NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, can be used to investigate these dynamic processes. mdpi.com As the temperature is lowered, the rate of ring puckering and bond rotation may slow down on the NMR timescale. This can lead to the broadening of NMR signals, followed by their decoalescence into separate signals for each distinct conformer at lower temperatures. Analyzing these changes allows for the calculation of the energy barriers associated with these conformational interchanges, providing a deeper understanding of the molecule's flexibility and preferred shapes in solution. ambeed.com

X-ray Crystallography

While NMR provides the definitive structure in solution, single-crystal X-ray diffraction offers an exact snapshot of the molecule's conformation and packing in the solid state. This technique is the gold standard for determining absolute configuration.

Single Crystal X-ray Diffraction for Absolute Configuration Determination (Flack Parameter Analysis)

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray diffraction is invaluable. The diffraction data not only confirms the connectivity and bond parameters determined by NMR but also allows for the unambiguous determination of its absolute stereochemistry.

This is achieved through the analysis of anomalous dispersion effects, which are subtle differences in scattering intensity between Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The Flack parameter (x) is a refined value from the crystallographic data that quantifies the relative contributions of the two possible enantiomers to the diffraction pattern.

A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration of the crystal is correct. nih.gov

A value close to 1 indicates that the true configuration is the inverse of the one modeled. nih.gov

A value near 0.5 suggests the crystal is racemic or twinned. nih.gov

The successful determination of the Flack parameter provides the ultimate proof of the molecule's absolute configuration at its stereocenter(s).

Solid-State Structural Analysis of Azetidine Derivatives

Solid-state analysis, primarily through single-crystal X-ray diffraction (XRD), offers definitive proof of a molecule's constitution, configuration, and conformation. While specific crystallographic data for this compound is not publicly available, extensive studies on related azetidine derivatives provide a strong basis for understanding its likely structural features.

Research on 2,4-cis-disubstituted azetidines reveals that these four-membered rings are inherently puckered, not planar. nih.gov The cis-substitution pattern often forces the ring into a concave shape, a feature that can be exploited in asymmetric catalysis. nih.gov The absolute stereochemistry of chiral azetidine derivatives has been unambiguously determined by analyzing the Flack parameter from XRD data. nih.gov For instance, the HI salt of a representative 2,4-cis-disubstituted azetidine was confirmed to have (2S, 4R) stereochemistry. nih.gov The study of L-azetidine-2-carboxylic acid, a natural homolog of proline, also provides foundational crystallographic information for the azetidine ring system. acs.org

These studies collectively indicate that the azetidine ring is a rigid and well-defined scaffold. In the solid state, derivatives often form extensive hydrogen-bonding networks, particularly when functional groups like amines or carboxylic acids are present.

Table 1: Representative Crystallographic Data for Azetidine Derivatives

| Compound/Derivative Class | Crystal System | Space Group | Key Structural Features/Comments |

| L-Azetidine-2-carboxylic acid | Orthorhombic | P2₁2₁2₁ | Zwitterionic structure with a non-planar ring; extensive hydrogen bonding. acs.org |

| 2,4-cis-Disubstituted Azetidines | Varies | Varies | Inherently concave and rigid scaffold; stereochemistry confirmed by XRD. nih.gov |

| N,N'-Palladium(II) Chloride Complexes | Varies | Varies | Racemic ligands adopt a single diastereomeric form upon coordination to the metal center. frontiersin.orgnih.gov |

This table is illustrative and based on data from related azetidine compounds.

Structural Characterization of Metal Complexes

The nitrogen atom of the azetidine ring and potential coordinating groups on its substituents allow these molecules to act as ligands in metal complexes. The structural characterization of such complexes, again primarily by XRD, provides critical information on coordination geometry, bond lengths, and bond angles.

Studies have shown that 2,4-cis-amino azetidines can act as N,N'-bidentate ligands, coordinating with metals like palladium(II) and platinum(II). frontiersin.orgnih.gov Treatment of these azetidine ligands with palladium(II) chloride sources typically yields square planar complexes. frontiersin.orgnih.gov In these structures, the azetidine ligand chelates to the metal center, with the substituents on the azetidine ring influencing the steric environment around the metal. nih.gov For example, in one palladium(II) acetate (B1210297) complex, a coordinated water molecule was observed, participating in hydrogen bonding with the acetate anions and the ligand's NH group. frontiersin.org The formation of two different diastereoisomers was noted upon the coordination of an amino-azetidine ligand to platinum(II) under varying conditions, highlighting the subtle factors that influence the final structure. frontiersin.orgnih.gov

Table 2: Typical Structural Data for Metal Complexes of Azetidine Derivatives

| Complex | Metal Center | Coordination Geometry | Representative Bond Lengths (Å) | Representative Bond Angles (°) |

| Palladium(II) Chloride Complex with 2,4-cis-amino azetidine | Pd(II) | Square Planar | Pd-N: ~2.0-2.1, Pd-Cl: ~2.3 | N-Pd-N: ~85-90, Cl-Pd-Cl: ~90-95 |

| Platinum(II) Chloride Complex with 2,4-cis-amino azetidine | Pt(II) | Square Planar | Pt-N: ~2.0-2.1, Pt-Cl: ~2.3 | N-Pt-N: ~85-90, Cl-Pt-Cl: ~90-95 |

Data are generalized from findings reported for various N,N'-palladium(II) and platinum(II) complexes of 2,4-cis-azetidines. frontiersin.orgnih.gov

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the azetidine ring, the furan ring, and the methyl groups.

The general features of FT-IR spectra for 2-azetidinone derivatives include a strong carbonyl (C=O) absorption band between 1701-1765 cm⁻¹, which confirms the presence of the β-lactam ring in those specific compounds. researchgate.net While the target molecule is a fully reduced azetidine, not an azetidinone, the analysis of related structures provides a framework for interpreting its spectrum. The key expected vibrations for this compound are detailed in the table below.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Component |

| ~3300-3400 | N-H Stretch | Secondary Amine (Azetidine) |

| ~2850-2960 | C-H Stretch | Methyl/Methylene (B1212753) Groups |

| ~1580-1650 | C=C Stretch | Furan Ring |

| ~1370-1470 | C-H Bend | Methyl/Methylene Groups |

| ~1150-1250 | C-N Stretch | Aliphatic Amine (Azetidine) |

| ~1020-1150 | C-O-C Stretch | Furan Ring |

This table is predictive, based on standard FT-IR correlation tables and data from related furan and azetidine compounds. researchgate.netjmchemsci.comresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The molecular formula for this compound is C₁₀H₁₅NO, giving it a monoisotopic mass of approximately 165.1154 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z ≈ 165. The structure of the molecular ion is expected to be relatively stable due to the aromaticity of the furan ring. However, it will undergo characteristic fragmentation. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a dominant fragmentation pathway. libretexts.org The fragmentation of the target molecule is expected to proceed through several key pathways:

Alpha-Cleavage within the Azetidine Ring: This would lead to the opening of the four-membered ring.

Cleavage of the C-C Bond between the Rings: This is a major expected fragmentation, resulting in either the charged furan-containing fragment or the charged azetidine fragment.

Loss of Small Neutral Molecules: Subsequent fragmentation could involve the loss of small molecules like ethylene (B1197577) (C₂H₄) from the azetidine ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 165 | [C₁₀H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [M - CH₃]⁺ | Loss of a methyl radical from the furan ring. |

| 110 | [C₆H₈O]⁺˙ | Furan-methyl-methylene cation radical, from cleavage of the bond between the rings. |

| 109 | [C₇H₉O]⁺ | Dimethylfuryl-methyl cation, from cleavage of the C-C bond between the rings with H rearrangement. |

| 56 | [C₃H₆N]⁺ | Azetidin-2-yl cation, from cleavage of the bond between the rings. |

| 43 | [C₂H₅N]⁺˙ | Fragment from ring opening and cleavage of the azetidine moiety. |

This table presents a predictive fragmentation pattern based on established principles of mass spectrometry for amines and heterocyclic compounds. libretexts.orgchemguide.co.uk

Chemical Transformations and Derivatization of 2 4,5 Dimethylfuran 2 Yl Azetidine

Azetidine (B1206935) Ring-Opening Reactions

The relief of ring strain is a primary thermodynamic driving force for the reactions of azetidines. This can be achieved through various pathways, including nucleophilic attack, acid catalysis, and reductive cleavage, each leading to a variety of functionalized linear amine products.

Nucleophilic Ring Opening with Various Reagents

The nucleophilic ring-opening of azetidines is a versatile method for creating polysubstituted linear amines. nih.gov The reaction typically requires activation of the azetidine nitrogen, for instance by converting it into an N-sulfonyl derivative (like N-tosyl) or by forming an azetidinium salt. This activation enhances the electrophilicity of the ring carbons.

For a 2-substituted azetidine such as 2-(4,5-dimethylfuran-2-yl)azetidine, nucleophilic attack can theoretically occur at either the C2 or C4 position. The presence of the furan (B31954) group at C2, similar to an aryl group, can stabilize a partial positive charge, making the C2 position susceptible to SN2-type reactions. iitk.ac.in Lewis acid-mediated reactions with alcohol nucleophiles, for example, have been shown to proceed via an SN2 pathway, attacking the benzylic-type carbon of 2-aryl-N-tosylazetidines to yield nonracemic amino ethers. iitk.ac.in This suggests that the reaction of N-tosyl-2-(4,5-dimethylfuran-2-yl)azetidine with nucleophiles would preferentially occur at the C2 position.

A variety of nucleophiles can be employed in these reactions, leading to a range of functionalized products.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Activator | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Tosyl Group | Alcohols (e.g., MeOH) | γ-Amino ethers | iitk.ac.in |

| Tosyl Group | Arenes/Heteroarenes | 2,2-Diarylethylamines | acs.org |

| Azetidinium Salt | Halides (e.g., Cl⁻) | γ-Haloamines | youtube.com |

The regioselectivity of these reactions is a key consideration and is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. nih.gov

Acid-Catalyzed Ring Opening

The azetidine nitrogen is basic and can be protonated by Brønsted acids or coordinate to Lewis acids. This process generates a highly reactive azetidinium species, which is readily attacked by a nucleophile, resulting in ring cleavage. youtube.com

In the presence of a strong acid like concentrated hydrochloric acid, the azetidine is protonated to form an azetidinium chloride. Subsequent heating can lead to the chloride ion acting as a nucleophile, attacking a ring carbon and causing the C-N bond to break, yielding a γ-chloroamine. youtube.com

Lewis acids are also highly effective catalysts for this transformation. For instance, the ring-opening of 2-aryl-N-tosylazetidines with alcohols is efficiently promoted by Lewis acids. iitk.ac.in The Lewis acid coordinates to the nitrogen atom, activating the ring and facilitating nucleophilic attack by the alcohol. This reaction proceeds via an SN2 mechanism, leading to products with an inverted stereocenter if the starting material is chiral. iitk.ac.in

Table 2: Acid-Catalyzed Ring-Opening of 2-Aryl-N-Tosylazetidines

| Catalyst Type | Nucleophile | Product | Mechanism | Reference |

|---|---|---|---|---|

| Brønsted Acid (HCl) | Cl⁻ | γ-Chloroamine | SN2 | youtube.com |

Reductive σ N-C Bond Cleavage

An alternative strategy for cleaving the azetidine ring involves a reductive single-electron transfer (SET) process. This method has been successfully applied to the C-N σ bond cleavage of N-acylazetidines (azetidinyl amides) without the need for transition metals. mdpi.com

Using a combination of sodium dispersions and a crown ether like 15-crown-5, an electride is formed that can reduce the amide carbonyl group. This generates a ketyl-type radical anion. Driven by the significant strain of the four-membered ring, this intermediate undergoes rapid C-N bond cleavage to form a distonic radical anion, which is then further reduced and protonated upon workup to yield an acyclic amide. mdpi.com

This reaction is highly chemoselective for strained rings; less strained cyclic amides like those derived from pyrrolidine (B122466) or piperidine, as well as acyclic amides, are stable under the reaction conditions. mdpi.com This highlights that the ring strain of the azetidine is the key driving force for the cleavage.

Table 3: Reductive Cleavage of N-Acylazetidines with Na/15-crown-5

| Substrate | Product | Key Feature | Reference |

|---|---|---|---|

| N-Acylazetidine | Acyclic Amide | Transition-metal-free C-N bond cleavage | mdpi.com |

Ring Cleavage Leading to Acyclic Derivatives

All the aforementioned ring-opening reactions result in the formation of acyclic derivatives, transforming the compact, strained heterocyclic scaffold into a flexible, functionalized linear chain. This "build and release" approach is a powerful strategy in organic synthesis. beilstein-journals.org

Nucleophilic and Acid-Catalyzed Opening: These methods typically yield γ-substituted amines, such as γ-amino ethers, γ-haloamines, or more complex diarylethylamines. iitk.ac.inacs.orgyoutube.com

Reductive Cleavage: The reductive cleavage of N-acylazetidines provides a route to functionalized acyclic amides. mdpi.com

Photochemical/Rearrangement Pathways: More complex transformations can also lead to acyclic products. For example, photochemically generated 3-phenylazetidinols can undergo ring-opening upon treatment with electron-deficient ketones to furnish highly substituted acyclic dioxolanes. beilstein-journals.org

The specific acyclic derivative obtained is determined by the starting azetidine's substitution and the reagents used for the ring-opening reaction.

Functionalization of the Azetidine Ring

While ring-opening is a dominant reaction pathway, functionalization of the azetidine ring itself is also possible, although less common due to the ring's inherent reactivity.

Enantioselective Desymmetrization

The concept of enantioselective desymmetrization is typically applied to prochiral or meso compounds to generate a single enantiomer of a chiral product. In the context of azetidine chemistry, this strategy has been demonstrated in the ring-opening of photochemically synthesized azetidinols. beilstein-journals.org

In this approach, a Norrish-Yang cyclization is used to create a strained azetidinol (B8437883) intermediate. The subsequent ring-opening of this intermediate, triggered by an external reagent, can be considered a desymmetrization event, converting the cyclic structure into a complex, chiral acyclic molecule. beilstein-journals.org For example, the addition of ethyl trifluoropyruvate to a photogenerated azetidinol leads to a dioxolane as a mixture of diastereomers, representing a formal desymmetrization of the azetidinol scaffold. beilstein-journals.org This strategy leverages the strain of the four-membered ring not just for cleavage, but as a tool to build molecular complexity. beilstein-journals.org

Alkylation and Quaternization of the Nitrogen Atom

The secondary amine of the azetidine ring is a primary site for functionalization through alkylation and quaternization. These reactions introduce substituents onto the nitrogen atom, altering the compound's steric and electronic properties.

Alkylation: The nitrogen atom of the azetidine can be readily alkylated using various alkylating agents. This reaction typically proceeds via an SN2 mechanism. Given the inherent strain of the four-membered ring, the nitrogen atom is reasonably nucleophilic.

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction is generally carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Reagent | Product | Typical Conditions |

| Methyl Iodide (CH₃I) | 2-(4,5-Dimethylfuran-2-yl)-1-methylazetidine | K₂CO₃, Acetonitrile (B52724), rt |

| Benzyl Bromide (BnBr) | 1-Benzyl-2-(4,5-dimethylfuran-2-yl)azetidine | NaH, THF, 0 °C to rt |

| Diethyl Sulfate ((EtO)₂SO₂) | 1-Ethyl-2-(4,5-dimethylfuran-2-yl)azetidine | K₂CO₃, DMF, rt |

Quaternization: Further alkylation of the tertiary amine resulting from N-alkylation, or direct exhaustive alkylation of the secondary amine, leads to the formation of a quaternary ammonium (B1175870) salt. These salts are ionic compounds with increased water solubility. The quaternization is typically achieved by reacting the azetidine with an excess of a reactive alkylating agent.

| Reagent | Product | Typical Conditions |

| Excess Methyl Iodide (CH₃I) | 2-(4,5-Dimethylfuran-2-yl)-1,1-dimethylazetidinium iodide | Acetonitrile, reflux |

Quaternized nitrogen compounds have been explored as additives in fuels and lubricants. uni.lu

Post-Cyclization Modifications and Derivatization

Beyond simple alkylation, the azetidine ring can undergo a variety of other modifications after its initial formation. These derivatizations can introduce diverse functional groups, significantly expanding the chemical space accessible from the parent compound. A general method for accessing C2-substituted azetidines has been developed using chiral tert-butanesulfinamides, highlighting the importance of this class of compounds. nih.gov

One common strategy involves the introduction of a protecting group on the nitrogen, which can then be removed and replaced with other functionalities. For instance, N-allylated azetidines have been used as precursors for further diversification. capes.gov.br

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| N-Sulfonylation | Tosyl chloride (TsCl), Pyridine | N-Tosyl |

| Reductive Amination (of the N-H) | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl |

| Michael Addition (of the N-H) | α,β-Unsaturated ester | N-β-carboxyethyl |

Amide and Amine Functionalization

The secondary amine of the azetidine ring can be readily acylated to form amides. This is a robust and widely used transformation in organic synthesis, often employed to introduce a wide range of substituents or to mimic peptide bonds. The formation of amide bonds is a cornerstone of medicinal chemistry. pharmaguideline.com

Amide Formation: Acylation is typically achieved by reacting the azetidine with an acyl chloride, an acid anhydride (B1165640), or a carboxylic acid in the presence of a coupling agent.

| Acylating Agent | Coupling Agent (if any) | Product |

| Acetyl Chloride | - | 1-Acetyl-2-(4,5-dimethylfuran-2-yl)azetidine |

| Benzoic Anhydride | DMAP (cat.) | 1-Benzoyl-2-(4,5-dimethylfuran-2-yl)azetidine |

| Propanoic Acid | DCC, HOBt | 1-Propanoyl-2-(4,5-dimethylfuran-2-yl)azetidine |

The use of coupling reagents like Dicyclohexylcarbodiimide (DCC) with additives such as 1-Hydroxybenzotriazole (HOBt) is common to facilitate the reaction and minimize side products. ijpcbs.com

Reactivity of the Furan Moiety within the Compound

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and a versatile handle for further chemical modifications.

Electrophilic Aromatic Substitution on the Furan Ring

Due to the directing effect of the oxygen atom and the existing substituents, electrophilic aromatic substitution is expected to occur at the C5 position of the furan ring, which is the most electron-rich and sterically accessible position. The furan ring is generally more reactive towards electrophiles than benzene. wikipedia.org

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the furan ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). cambridge.orgorganic-chemistry.orgmdpi.comstackexchange.com

Expected Product: 5-(2-Azetidinyl)-2,3-dimethylfuran-4-carbaldehyde

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring using an acyl chloride or acid anhydride with a Lewis acid catalyst. Milder conditions are often required for furan derivatives to avoid polymerization. researchgate.netresearchgate.netnih.govchegg.com

| Acylating Agent | Lewis Acid | Expected Product |

| Acetyl Chloride | SnCl₄ | 1-(5-(2-Azetidinyl)-2,3-dimethylfuran-4-yl)ethanone |

| Benzoyl Chloride | FeCl₃ | (5-(2-Azetidinyl)-2,3-dimethylfuran-4-yl)(phenyl)methanone |

Furan as a Handle for Further Derivatization (e.g., Ring Expansion)

The furan ring can serve as a latent diene in cycloaddition reactions, which can be followed by ring-opening or rearrangement to generate new ring systems. This strategy significantly increases the molecular complexity and provides access to diverse scaffolds.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions with suitable dienophiles, such as maleic anhydride or dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial cycloadduct can then undergo further transformations. The reaction of 2,5-dimethylfuran (B142691) with maleic anhydride is a known example. rsc.org

Reaction with Maleic Anhydride: An initial exo-selective Diels-Alder adduct is expected. Subsequent acid-catalyzed dehydration can lead to the formation of a substituted phthalic anhydride derivative.

Ring Expansion: The furan ring can be converted into a six-membered ring through various synthetic sequences. For instance, oxidation of the furan followed by reaction with a dinucleophile can lead to pyridazine (B1198779) derivatives.

Applications in Complex Molecule Synthesis and Chemical Biology

Azetidine (B1206935) as a Chiral Building Block in Asymmetric Synthesis

Chiral azetidines are powerful building blocks in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. acs.orgchempedia.info The inherent chirality and conformational rigidity of the azetidine ring can be leveraged to control the three-dimensional arrangement of atoms in subsequent synthetic steps. The 2-(4,5-dimethylfuran-2-yl)azetidine motif is particularly notable as it combines the features of a chiral amine with a versatile furan (B31954) ring.

The use of chiral 2-substituted azetidines is a cornerstone for controlling stereochemistry. researchgate.net These structures serve as chiral templates or auxiliaries, directing the formation of new stereocenters with high selectivity. In the context of this compound, the stereocenter at the C2 position of the azetidine ring is pivotal. Its defined configuration influences the facial selectivity of reactions on adjacent functional groups, effectively guiding the approach of incoming reagents to one side of the molecule.